molecular formula C15H21ClN2O3 B5228040 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B5228040
M. Wt: 312.79 g/mol
InChI Key: JVOGJHQCOGLVHM-UHFFFAOYSA-N
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Description

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring, a cyclohexyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring followed by the introduction of the cyclohexyl and tetrahydrofuran groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and compounds with cyclohexyl or tetrahydrofuran groups. Examples include:

  • 3-chloro-1-cyclohexyl-4-aminopyrrole-2,5-dione
  • 1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione

Uniqueness

What sets 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-1-cyclohexyl-4-(oxolan-2-ylmethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c16-12-13(17-9-11-7-4-8-21-11)15(20)18(14(12)19)10-5-2-1-3-6-10/h10-11,17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGJHQCOGLVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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